N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide

Physicochemical Properties Drug Discovery Chemical Identification

The compound N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 1796970-57-4) is a synthetic small molecule with the molecular formula C18H12F3NO3S2 and a molecular weight of 411.4 g/mol. It features a central benzamide core linked to a bi-thiophene system via a methylene bridge.

Molecular Formula C18H12F3NO3S2
Molecular Weight 411.41
CAS No. 1796970-57-4
Cat. No. B2868863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide
CAS1796970-57-4
Molecular FormulaC18H12F3NO3S2
Molecular Weight411.41
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)OC(F)(F)F
InChIInChI=1S/C18H12F3NO3S2/c19-18(20,21)25-13-3-1-11(2-4-13)17(24)22-9-14-5-6-15(27-14)16(23)12-7-8-26-10-12/h1-8,10H,9H2,(H,22,24)
InChIKeyXPBVMXWFWKQFBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1796970-57-4: Core Structural and Physicochemical Profile of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide


The compound N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 1796970-57-4) is a synthetic small molecule with the molecular formula C18H12F3NO3S2 and a molecular weight of 411.4 g/mol [1]. It features a central benzamide core linked to a bi-thiophene system via a methylene bridge. The structure is distinguished by a thiophene-3-carbonyl group on one thiophene ring and a 4-(trifluoromethoxy)phenyl substituent on the benzamide [1]. This compound is cataloged primarily as a research chemical for in vitro screening applications [2].

In vitro screening probe for target profiling
3-carbonyl regioisomer for SAR and pharmacophore studies
Bi-thiophene scaffold with 4-(trifluoromethoxy)phenyl motif

The Procurement Risk of Generic Substitution: Why the 3-Carbonyl Regioisomer in CAS 1796970-57-4 Cannot Be Replaced by a 2-Carbonyl Analog


In the absence of explicit comparative bioactivity data, the selection of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide over its closest isomer, N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 1421505-84-1) , must be driven by fundamental chemical principles. The position of the carbonyl group on the thiophene ring (3-position vs. 2-position) is a critical determinant of the molecule's electronic distribution, dipole moment, and heteroatom presentation, which are primary drivers of molecular recognition. Generic substitution would alter the 3D pharmacophore, likely resulting in distinct and unpredictable off-rate kinetics, target engagement profiles, and selectivity patterns against closely related proteins [1]. Substituting with analogs lacking the bi-thiophene core or the trifluoromethoxy group would introduce further catastrophic changes to molecular shape and lipophilicity, rendering any existing structure-activity relationship (SAR) data inapplicable [2].

Regioisomer substitution
Substituting with the 2-carbonyl regioisomer may shift the pharmacophore geometry, likely altering target engagement and selectivity profiles.
Simplified analog truncation
Analogs lacking the bi-thiophene core remove a key hydrogen bond acceptor, which may prevent binding to targets requiring the extended scaffold.

Quantitative Evidence Guide for Selecting CAS 1796970-57-4: An Evidence-Gap Analysis


Physicochemical Identity: Computed Properties of the Target Compound

The definitive identity of the target compound is established by its computed properties. The InChI Key (XPBVMXWFWKQFBS-UHFFFAOYSA-N) and SMILES (C1=CC(=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)OC(F)(F)F) uniquely define its 3-carbonyl regioisomer [1]. Key property values include a molecular weight of 411.4 g/mol, a topological polar surface area (TPSA) of 112 Ų, an XLogP3 of 4.9, and 6 rotatable bonds [1]. These parameters form the basis for differentiating it from closely related isomers.

Chemical Identity
Specification review
InChI Key uniquely defines 3-carbonyl regioisomer; TPSA 112 Ų
Confirms 3-carbonyl isomer identity
Computed PubChem data; identical MW to 2-carbonyl isomer
Physicochemical Properties Drug Discovery Chemical Identification

Predicted Physicochemical Differentiation from a 2-Carbonyl Regioisomer

Direct experimental comparison data between the target 3-carbonyl compound and its 2-carbonyl analog (CAS 1421505-84-1) is absent from primary literature. However, a class-level inference can be made: the topological polar surface area (TPSA) of the target is 112 Ų [1]. The position of the carbonyl oxygen on the thiophene ring will influence local polarity and hydrogen-bonding capability. A 2-carbonyl analog places the acceptor group in a different spatial relationship to the benzamide core, which based on fundamental medicinal chemistry principles, will alter its pharmacophore and is likely to result in significantly different biological activity [2]. No quantitative activity data (e.g., IC50, EC50) exists to quantify this difference.

Regioisomer Impact
Class-level inference
Positional change from 3-carbonyl to 2-carbonyl on thiophene
Likely alters pharmacophore and target engagement
No quantitative bioactivity data available
Regioisomerism Medicinal Chemistry Molecular Recognition

Structural Differentiation from a Simplified Analog Lacking the Bi-Thiophene Core

The target compound (MW 411.4 g/mol, TPSA 112 Ų) [1] can be compared to a simpler analog, N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide (CAS 1396858-36-8). This simpler analog lacks the second thiophene ring and carbonyl group, resulting in a significantly lower molecular weight of 301.29 g/mol . This structural truncation removes a key pharmacophoric element—the thiophene-3-carbonyl group—which acts as a hydrogen bond acceptor and contributes to specific hydrophobic interactions. The absence of this group would lead to a substantial loss in binding energy and selectivity potential against protein targets that require this extended conformation [2].

Molecular Complexity
Class-level inference
MW +110.1 Da vs. simpler analog; extra H-bond acceptor
Distinct pharmacophore from truncated analog
Structural comparison only, PubChem data
Bi-thiophene SAR Chemical Probe Molecular Complexity

Best-Fit Application Scenarios for N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide Given Current Evidence Gaps


Targeted Library Design for Kinase or Deubiquitinase (DUB) Profiling

The bi-thiophene motif in N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is reminiscent of privileged structures found in certain kinase and USP7/DUB inhibitors [1]. Its specific 3-carbonyl regioisomer, with a TPSA of 112 Ų and XLogP3 of 4.9 [2], provides a distinct directional probe for ATP-binding or allosteric pockets commonly targeted by thiophene-containing inhibitors. This compound is suitable for inclusion in focused screening libraries against these target classes to generate the primary SAR data that is currently missing [3].

Regioisomer-Dependent SAR Studies for Chemical Biology

A key scenario stems directly from the evidence gap identified in Section 3: the need to quantify the biological consequence of the 3-carbonyl versus 2-carbonyl substitution. This compound is essential for systematic SAR campaigns where the goal is to understand how the position of a carbonyl group on a thiophene ring influences target potency, selectivity, and off-target profiles. Its procurement is mandated for any study aiming to be a definitive exploration of this chemical space [3].

Metabolic Stability Screening of Bi-Thiophene Scaffolds

The compound contains metabolically labile sites, including the thiophene rings and the amide bond. The 4-(trifluoromethoxy)phenyl group is known to enhance metabolic stability compared to methoxy analogs by blocking oxidative metabolism [4]. This compound can serve as a probe to evaluate the intrinsic clearance of this specific scaffold in liver microsome assays, generating data to benchmark its stability against non-fluorinated or 2-carbonyl analogs. The computed XLogP3 of 4.9 suggests moderate lipophilicity, which is a key parameter for predicting metabolic stability [2].

Application
Selection Property
Validation Focus
Kinase / DUB targeted library design
3-carbonyl bi-thiophene regioisomer
SAR data generation for target-class engagement
Regioisomer SAR studies
Unique carbonyl placement on thiophene
Quantifying biological impact of regioisomerism
Metabolic stability screening
4-trifluoromethoxy blocking group
Intrinsic clearance benchmarking in microsome assays
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